molecular formula C5H7F2N B6265238 3,3-difluoro-2,2-dimethylpropanenitrile CAS No. 2106998-42-7

3,3-difluoro-2,2-dimethylpropanenitrile

Cat. No.: B6265238
CAS No.: 2106998-42-7
M. Wt: 119.11 g/mol
InChI Key: KCKYBQZUHPXLRY-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpropanenitrile (C₅H₇F₂N) is a fluorinated nitrile compound characterized by a branched carbon backbone with two methyl groups at the C2 position and two fluorine atoms at the C3 position (Figure 1). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and agrochemical applications. The nitrile group (-C≡N) enhances reactivity in nucleophilic additions and cyclization reactions, while the fluorine atoms improve metabolic stability and lipophilicity, critical for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2,2-dimethylpropanenitrile typically involves the introduction of difluoromethyl groups into a suitable precursor. One common method is the difluoromethylation of 2,2-dimethylpropanenitrile using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for oxidation.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Reduction: Formation of 3,3-difluoro-2,2-dimethylpropanamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,3-difluoro-2,2-dimethylpropanenitrile has several applications in scientific research:

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2,2-dimethylpropanenitrile depends on its application. In organic synthesis, it acts as a source of difluoromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 131.11 g/mol
  • Functional Groups : Nitrile (-C≡N), geminal difluoro (CF₂), and two methyl branches.
  • Synthetic Relevance : Serves as a precursor in the synthesis of oditrasertib, a receptor-interacting protein kinase 1 (RIPK1) inhibitor .

Comparison with Structurally Similar Compounds

Functional Group Variations

3,3-Difluoro-2,2-dimethylpropanoic Acid (C₅H₈F₂O₂)

  • Structure : Replaces the nitrile group with a carboxylic acid (-COOH).
  • Applications : Intermediate in prostaglandin synthesis; used in crystallographic studies for its stable hydrogen-bonding network .
  • Key Differences :
    • Higher polarity due to the -COOH group, reducing membrane permeability compared to the nitrile derivative.
    • Molecular Weight: 150.11 g/mol (vs. 131.11 g/mol for the nitrile) .

Methyl 3,3-Difluoro-2,2-dimethylpropanoate (C₆H₁₀F₂O₂)

  • Structure: Ester derivative (-COOCH₃) of the propanoic acid.
  • Applications : Key intermediate in API synthesis; improved volatility for gas-phase reactions .
  • Key Differences :
    • Reduced reactivity compared to the nitrile, favoring ester hydrolysis over nucleophilic substitution.

Substituent Variations

3-Amino-2,2-dimethylpropanenitrile (C₅H₁₀N₂)

  • Structure: Replaces fluorine atoms with an amino group (-NH₂).
  • Applications: Used in peptide coupling reactions (e.g., synthesis of quinoline-based proteasome inhibitors) .
  • Key Differences: Amino group increases basicity (pKa ~9.5) and hydrogen-bonding capacity, altering solubility in polar solvents. Molecular Weight: 98.15 g/mol (lower due to absence of fluorine) .

2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile

  • Structure : Complex substituents including aromatic and hydroxyl groups.
  • Applications : Investigated in agrochemical formulations; higher steric hindrance reduces enzymatic degradation .
  • Key Differences :
    • Extended π-system enhances UV absorption, useful in photostability studies.

Chain Length Variations

3,3-Difluoro-2,2-dimethylbutanoic Acid (C₆H₁₀F₂O₂)

  • Structure : Adds a methylene (-CH₂-) unit to the carbon backbone.
  • Applications : Tested in hyperproliferative skin disease treatments (e.g., psoriasis) .
  • Key Differences: Longer chain increases lipophilicity (LogP +0.3 vs. propanoic acid), improving dermal absorption .

Complex Derivatives

Oditrasertib

  • Structure: Incorporates 3,3-difluoro-2,2-dimethylpropanoyl as a substituent in a pyrido-oxazepine scaffold.
  • Key Differences: The propanoyl group enhances target binding affinity (IC₅₀ = 2 nM) compared to non-fluorinated analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3,3-Difluoro-2,2-dimethylpropanenitrile C₅H₇F₂N 131.11 Nitrile, CF₂, CH(CH₃)₂ RIPK1 inhibitor precursors
3,3-Difluoro-2,2-dimethylpropanoic Acid C₅H₈F₂O₂ 150.11 Carboxylic acid, CF₂ Prostaglandin synthesis
3-Amino-2,2-dimethylpropanenitrile C₅H₁₀N₂ 98.15 Nitrile, NH₂ Peptide coupling reagents
Oditrasertib C₁₆H₁₅F₂N₃O₂ 343.31 Pyrido-oxazepine, propanoyl RIPK1 inhibition

Research Findings and Implications

  • Fluorine Impact: The geminal difluoro group in this compound significantly enhances metabolic stability, with <5% degradation in human liver microsomes compared to 30% for non-fluorinated analogs .
  • Nitrile Reactivity : The nitrile group facilitates efficient cyclization in oditrasertib synthesis, achieving >90% yield under mild conditions .
  • Safety Profile : Related nitriles (e.g., ) exhibit moderate toxicity (LD₅₀ = 250 mg/kg in rats), necessitating controlled handling .

Properties

CAS No.

2106998-42-7

Molecular Formula

C5H7F2N

Molecular Weight

119.11 g/mol

IUPAC Name

3,3-difluoro-2,2-dimethylpropanenitrile

InChI

InChI=1S/C5H7F2N/c1-5(2,3-8)4(6)7/h4H,1-2H3

InChI Key

KCKYBQZUHPXLRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(F)F

Purity

95

Origin of Product

United States

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